Cimetidine EP Impurity H, also known as Cimetidine Disulfane Impurity, is a specific impurity found in the medication Cimetidine []. Cimetidine is a histamine H2 receptor antagonist, commonly used to treat and prevent conditions like peptic ulcers and gastroesophageal reflux disease (GERD) by reducing stomach acid production []. While Cimetidine EP Impurity H itself is not the active ingredient, it holds some research interest for its potential properties.
Research suggests that Cimetidine EP Impurity H might possess H2-receptor antagonistic properties similar to Cimetidine []. This is based on its structural similarity to the parent molecule. However, further investigations are needed to confirm this activity and determine its potency compared to Cimetidine.
Cimetidine EP Impurity H, identified by the Chemical Abstracts Service number 74886-59-2, is a notable impurity standard associated with the pharmaceutical compound cimetidine. Cimetidine itself is an H2 receptor antagonist primarily used to treat conditions such as peptic ulcers and gastroesophageal reflux disease. The presence of impurities like Cimetidine EP Impurity H is crucial for quality control in pharmaceutical formulations, ensuring safety and efficacy in drug production .
Notably, cimetidine itself can undergo several reactions including:
These reactions highlight the potential pathways through which impurities like Cimetidine EP Impurity H may form .
The synthesis of Cimetidine EP Impurity H typically occurs as a byproduct during the manufacture of cimetidine. While specific methods for isolating this impurity are not detailed, its formation is likely associated with:
Research suggests that controlling reaction conditions such as temperature and pH can minimize impurity formation .
Cimetidine EP Impurity H primarily serves as a reference standard in analytical chemistry and pharmaceutical quality control. Its applications include:
The identification and quantification of impurities like Cimetidine EP Impurity H are critical for maintaining high-quality pharmaceutical products .
Cimetidine EP Impurity H shares similarities with several other compounds within the class of H2 receptor antagonists and related pharmaceuticals. Below are some comparable compounds:
Compound Name | CAS Number | Key Characteristics |
---|---|---|
Ranitidine | 66357-35-5 | Another H2 antagonist with a different structure; used for similar indications. |
Famotidine | 76824-35-6 | More potent than cimetidine; fewer drug interactions. |
Nizatidine | 103053-14-0 | Similar mechanism but with a unique side chain; less commonly used. |
Uniqueness: Cimetidine EP Impurity H is unique due to its specific formation as an impurity during the synthesis of cimetidine, which may not have direct therapeutic applications but holds significance in quality control processes. Its distinct chemical structure and potential effects on drug formulation set it apart from other compounds listed above .
Understanding these similarities and differences is crucial for pharmaceutical development and regulatory assessments, ensuring that all components within a formulation contribute positively to patient outcomes.
Cimetidine EP Impurity H is recognized by multiple names across pharmaceutical and chemical literature, reflecting its structural complexity and functional groups. Key synonyms include:
These names emphasize its disulfide linkage, cyano, and methyl-substituted guanidine groups, which are central to its structure and reactivity.
The compound is indexed under the CAS Registry Number 74886-59-2, a unique identifier used in chemical databases and regulatory documentation. This number is consistent across suppliers, pharmacopoeial standards, and academic publications.
The structure of Cimetidine EP Impurity H has been rigorously characterized through advanced analytical techniques.
The structure was validated by synthesizing the compound and comparing its spectral data with isolated impurity profiles. Preparative HPLC and normal-phase chromatography isolated the impurity from crude cimetidine, enabling direct comparison of NMR and MS data.
Cimetidine EP Impurity H exhibits no stereoisomerism due to its symmetrical disulfide backbone and the absence of chiral centers. The molecule’s mirror-image symmetry ensures that no enantiomers or diastereomers exist.
This structural simplicity simplifies quality control, as no enantioselective analytical methods are required.
Property | Value/Description |
---|---|
Molecular Formula | C₁₀H₁₈N₈S₂ |
Molecular Weight | 314.43 g/mol |
CAS Registry Number | 74886-59-2 |
Key Functional Groups | Disulfide bridge, cyano, methyl-substituted guanidine |
Isomers | None (achiral) |
Analytical Techniques | HPLC, ¹H/¹³C NMR, ESI/EI MS |
Cimetidine EP Impurity H, chemically known as 1,1′-(disulfanediyldiethylene)bis(2-cyano-3-methylguanidine), represents a significant process-related impurity encountered during the commercial production of cimetidine [1] [4]. This disulfane derivative, with the molecular formula C10H18N8S2 and molecular weight of 314.43 g/mol, forms primarily through specific side reactions during the manufacturing process of the parent drug cimetidine [2] [7].
The formation of Cimetidine EP Impurity H originates from the core synthetic pathway used in cimetidine production, particularly during the reaction of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine with 4-halomethyl-5-methylimidazole under alkaline conditions [8]. This reaction environment, typically maintained at pH 8.0-9.5, creates conditions where side reactions involving sulfur-containing intermediates can occur [10]. The presence of oxidizing agents, variations in reaction parameters, and the inherent reactivity of sulfur-containing compounds contribute to the formation of this disulfide impurity [6].
Research findings indicate that Cimetidine EP Impurity H formation is particularly prevalent when the manufacturing process involves aqueous reaction media, as the water-containing environment can facilitate oxidative coupling of thiol-containing intermediates [8] [10]. The Hungarian patent documentation reveals that during cimetidine synthesis, the ratio of this disulfide impurity increases significantly when methylamine solution is used for boiling or when drying occurs in the presence of methylamine [10]. This observation highlights the critical role of reaction conditions in impurity formation.
The generation of Cimetidine EP Impurity H follows several distinct synthetic routes, each influenced by specific reaction conditions and intermediate compounds [7]. The primary pathway involves the oxidative coupling of two molecules of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine, a key intermediate in cimetidine synthesis [6] [8]. This coupling reaction results in the formation of a disulfide bridge between the sulfur atoms of two intermediate molecules [18].
The synthetic routes leading to Cimetidine EP Impurity H can be categorized into three main pathways:
Direct oxidative coupling of thiol intermediates: When two molecules of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine undergo oxidation, they form a disulfide bond, resulting in the symmetrical structure of Impurity H [6] [10]. This reaction is particularly favored in the presence of oxidizing agents or atmospheric oxygen.
Exchange reactions during Mannich-type processes: Research has shown that during the cimetidine manufacturing process, side-chain formation can occur through nucleophilic exchange reactions typical of Mannich-type chemistry [10]. These exchanges can lead to the formation of disulfide linkages when appropriate nucleophiles are present in the reaction mixture [8].
Degradation of cimetidine precursors: The formation of Impurity H can also result from the degradation of certain cimetidine precursors, particularly when exposed to oxidative conditions or during prolonged storage [6] [20]. This pathway involves the cleavage of the imidazole-containing portion of intermediate compounds, followed by oxidative coupling of the resulting thiol-containing fragments [8].
The synthesis of Cimetidine EP Impurity H has been confirmed through isolation from crude cimetidine using normal-phase preparative high-performance liquid chromatography, with subsequent structural verification through nuclear magnetic resonance and mass spectrometric investigations [6]. The structure was further confirmed by direct synthesis and comparison of spectral and chromatographic retention data between isolated and synthesized materials [6] [7].
The formation of Cimetidine EP Impurity H is intricately linked to the thiourea intermediate steps in cimetidine synthesis, where specific reaction byproducts play crucial roles in the impurity generation pathway [11] [24]. Analysis of these byproducts provides valuable insights into the mechanisms underlying impurity formation and potential strategies for its control [6].
During the thiourea intermediate steps, several key byproducts have been identified that contribute to the formation of Cimetidine EP Impurity H:
Cyanimidodithioic acid dimethyl ester: This compound, formed during the reaction of cysteamine hydrochloride with N,S-dimethyl-N'-cyanoisothiourea, can lead to the formation of disulfide impurities even in the absence of cysteamine hydrochloride disulfide [10]. The presence of this ester facilitates side reactions that ultimately result in disulfide bridge formation [11].
Oxidized thiourea derivatives: When thiourea intermediates undergo oxidation, they can form thiourea S-oxides, which are highly reactive species capable of participating in various side reactions [24]. These oxidized derivatives can undergo nucleophilic substitution reactions, leading to the formation of disulfide bonds [24].
N-monosubstituted thioureas: These compounds, formed during the reaction of amines with isothiocyanates, can undergo oxidative coupling to form disulfide-containing products [11]. The reactivity of these monosubstituted thioureas is influenced by reaction conditions, particularly pH and temperature [11] [24].
Research on thiourea chemistry has demonstrated that oxidation of parent thioureas with peracetic acid gives thiourea S,S,S-trioxides, which readily undergo nucleophilic displacement reactions [24]. This oxidation pathway is particularly relevant to understanding the formation of Cimetidine EP Impurity H, as similar oxidative processes may be involved in its generation [24] [6].
The analysis of reaction byproducts in the thiourea intermediate steps has been facilitated by advanced analytical techniques, including ion-pair reversed-phase high-performance liquid chromatography, which has enabled the detection of impurities at levels below 0.1% [6]. These analytical approaches have been crucial for identifying the specific reaction pathways leading to Cimetidine EP Impurity H formation [27].
The formation kinetics of Cimetidine EP Impurity H follows complex patterns influenced by multiple process parameters, including temperature, pH, solvent composition, and reaction time [10] . Understanding these kinetics is essential for developing effective control strategies to minimize impurity formation during cimetidine manufacturing [29].
Research findings indicate that the formation of Cimetidine EP Impurity H exhibits first-order kinetics with respect to the concentration of thiol-containing intermediates [29]. The rate-determining step in this process is the oxidative coupling of two thiol molecules to form the disulfide bond [18]. This reaction is catalyzed by the presence of oxidizing agents and is significantly influenced by pH conditions [10] .
The temperature dependence of impurity formation follows Arrhenius behavior, with higher temperatures accelerating the rate of disulfide formation [9]. Studies have shown that maintaining reaction temperatures below 40°C can significantly reduce the formation of Cimetidine EP Impurity H [10]. However, the specific temperature threshold varies depending on other reaction parameters, particularly pH and solvent composition .
The pH effect on impurity formation kinetics is particularly pronounced, with optimal conditions for minimizing Cimetidine EP Impurity H formation occurring in the pH range of 8.5-9.0 [10] . Deviations from this optimal pH range can lead to significant increases in impurity formation rates, as shown in the following table:
pH Range | Relative Impurity H Formation Rate | Key Contributing Factors |
---|---|---|
< 8.0 | High (15-20% increase) | Enhanced protonation of thiol groups, altered nucleophilicity |
8.0-8.5 | Moderate | Balanced thiol reactivity and oxidation potential |
8.5-9.0 | Minimal | Optimal balance of thiolate formation and oxidation resistance |
> 9.0 | Moderate to High | Increased thiolate formation, enhanced oxidation susceptibility |
The solvent composition also significantly influences the formation kinetics of Cimetidine EP Impurity H [10]. Aqueous reaction media tend to promote impurity formation, particularly when combined with water-miscible organic solvents [10] . Research has shown that the ratio of this disulfide impurity increases significantly when methylamine solution is used for boiling or when drying occurs in the presence of methylamine [10].
Time-dependent studies have revealed that Cimetidine EP Impurity H formation follows a sigmoidal curve, with an initial lag phase followed by rapid formation and eventual plateau [29]. This kinetic profile suggests a complex mechanism involving multiple steps, potentially including initial oxidation of thiol groups to form reactive intermediates, followed by coupling reactions to form the disulfide bond [18] [29].